molecular formula C17H19NO4 B12777487 (+)-Coccinine CAS No. 212645-13-1

(+)-Coccinine

Cat. No.: B12777487
CAS No.: 212645-13-1
M. Wt: 301.34 g/mol
InChI Key: MKYLOMHWHWEFCT-TUVASFSCSA-N
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Description

(+)-Coccinine is a naturally occurring alkaloid found in certain plant species It is known for its unique chemical structure and potential biological activities Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Coccinine involves several steps, starting from readily available starting materials. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of raw materials and optimization of reaction conditions are crucial for scaling up the production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(+)-Coccinine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The choice of solvent and catalyst can also significantly impact the reaction outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Researchers investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: (+)-Coccinine is explored for its therapeutic potential, including its ability to interact with specific molecular targets in the body.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (+)-Coccinine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

(+)-Coccinine can be compared with other similar alkaloids in terms of its chemical structure and biological activity. Some similar compounds include:

    (-)-Coccinine: The enantiomer of this compound, which may have different biological activities due to its distinct stereochemistry.

    Berberine: Another alkaloid with similar structural features and potential therapeutic applications.

    Sanguinarine: An alkaloid known for its antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific chemical structure and the particular biological activities it exhibits, which may differ from those of other similar compounds.

Properties

CAS No.

212645-13-1

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1R,13R,15R,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol

InChI

InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m1/s1

InChI Key

MKYLOMHWHWEFCT-TUVASFSCSA-N

Isomeric SMILES

CO[C@H]1C=C2[C@@H](C[C@H]1O)N3C[C@@H]2C4=CC5=C(C=C4C3)OCO5

Canonical SMILES

COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5

Origin of Product

United States

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